molecular formula C7H6N2OS B028047 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione CAS No. 92806-98-9

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

Cat. No. B028047
CAS RN: 92806-98-9
M. Wt: 166.2 g/mol
InChI Key: DFKVVBOVTVBURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a compound that has been studied for its basicity and structure, particularly in relation to its tautomers and substituents. It exists predominantly as the 5-hydroxy-tautomers, and the substituents in the 2-position mainly have an inductive effect on the basicity of the 3-nitrogen, a phenomenon observed in other nitrogen heterocycles (Korolev et al., 1992).

Synthesis Analysis

The synthesis of derivatives of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has been achieved through various methods. One notable synthesis starts from 3,4-diaminobenzoic acid, leading to derivatives expected to be useful intermediates for the synthesis of functional molecules (Katsuyama & Kubo, 2007). Another approach involves hypervalent iodine oxidation of acetophenones followed by treatment with ethylenethiourea (Prakash, Rani & Goyal, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been studied extensively. The structures are usually confirmed by techniques such as IR, NMR, and MS spectra, and in some instances, X-ray analyses (Sa̧czewski, Sączewski & Gdaniec, 2003).

Chemical Reactions and Properties

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives participate in various chemical reactions forming different heterocyclic structures. These reactions often involve nucleophilic addition-electrophilic amination reactions (Wahe et al., 2004). The compound also shows activity in the dehydration of saccharides to 5-hydroxymethylfurfural, indicating its potential as a catalyst (Han et al., 2016).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives have been explored using various spectroscopic methods. Studies include the MNDO method for calculating heats of formation, electronic, and structural characteristics of its tautomers (Zaitsev et al., 1992).

Chemical Properties Analysis

The chemical properties, such as the inhibition activity and mechanism, of derivatives of this compound have been studied. For example, 5-methoxy-2-mercaptobenzimidazole has been identified as an efficient inhibitor for tyrosinase, highlighting its potential in pharmaceutical applications (Chai et al., 2020).

Scientific Research Applications

Interaction with Glycinamide in HIV RT Inhibition

Research by Kretschmer, Kinzel, and González (2012) explored the interaction between 1,3-dihydrobenzimidazole-2-thione derivatives and glycinamide, modeling their role as inhibitors of HIV reverse transcriptase. Their study, utilizing DFT calculations, demonstrated a significant correlation between the hydrogen bond energy and the inhibitory activity, suggesting that modifications at the 8-position with electron-withdrawing substituents enhance efficiency (Kretschmer, Kinzel, & González, 2012).

Electrophoretic and Gas-Chromatographic Analysis

Burykin, Andreev, and Varnavskaya (2014) developed electrophoretic and gas-chromatographic methods for analyzing Afobazol, a pharmaceutical preparation containing 5-ethoxybenzimidazol-2-thione, among other compounds. Their techniques provided reliable identification and quantification of the active components and potential impurities, showcasing the compound's relevance in quality control processes (Burykin, Andreev, & Varnavskaya, 2014).

Antitumor Activity of Ferrocenylalkyl Derivatives

A study by Rodionov et al. (2015) introduced ferrocenylalkyl 2-mercaptobenzimidazoles and their derivatives, evaluating their antitumor activity in vivo. These compounds demonstrated significant inhibitory effects on tumor growth, highlighting the potential of 5-hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives in cancer treatment (Rodionov et al., 2015).

Chemical Oxidation to Disulfides

Sarhan (2000) explored the chemical oxidation of 2-mercaptobenzimidazole derivatives to their corresponding disulfides, providing insights into their structural and spectral analysis. This research underscores the compound's versatility in synthetic chemistry, particularly in the formation of disulfides with potential applications in various domains (Sarhan, 2000).

Structural Analysis and Theoretical Study

A 2020 study by Obledo-Benicio et al. synthesized compounds derived from 2-hydroxy and 2-mercaptobenzimidazole, performing a detailed structural and theoretical analysis. This work not only contributed to the understanding of intramolecular interactions but also demonstrated the compound's application in developing new materials with specific molecular architectures (Obledo-Benicio et al., 2020).

Safety And Hazards

The safety and hazards of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione are not directly available .

properties

IUPAC Name

5-hydroxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKVVBOVTVBURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562318
Record name 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

CAS RN

92806-98-9
Record name 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.